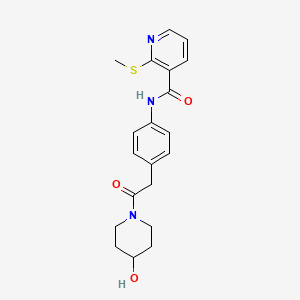

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a phenyl moiety, and a methylthio group. Its chemical formula is C17H22N4O3S, with a molecular weight of approximately 366.45 g/mol.

Research indicates that this compound may act through multiple pathways:

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Neuroprotective Properties

In a study examining the role of nitric oxide in methamphetamine neurotoxicity, it was found that compounds similar to this compound could mitigate neuronal damage. The protective effects were attributed to modulation of nitric oxide synthase activity, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Anticancer Activity

A preliminary investigation into the antiproliferative effects of related compounds showed promising results against various cancer cell lines. The study highlighted the need for further exploration into the specific mechanisms by which these compounds inhibit cell growth and induce apoptosis .

Research Findings

Recent research has focused on the synthesis and characterization of new derivatives based on the core structure of this compound. These derivatives have been tested for various biological activities, including:

- Antitumor Activity : Certain derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : Some studies have indicated that modifications to the core structure can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

Applications De Recherche Scientifique

Neuroprotective Properties

Research has indicated that N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide may exhibit neuroprotective effects. A study focused on the role of nitric oxide in methamphetamine-induced neurotoxicity found that compounds with similar structures could reduce neuronal damage by modulating nitric oxide synthase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Preliminary investigations demonstrated its antiproliferative effects against several cancer cell lines. For instance, derivatives of similar compounds showed significant inhibition of cell growth and induction of apoptosis in human cancer cells. Further research is necessary to elucidate the specific mechanisms by which these compounds exert their effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Initial studies indicate that it may possess activity against common pathogens, providing a basis for further exploration in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Methamphetamine Toxicity

In a controlled study, researchers investigated the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity. The findings suggested that the compound could mitigate neuronal damage through the modulation of nitric oxide synthase activity, highlighting its potential therapeutic role in neurodegenerative conditions .

Case Study 2: Anticancer Efficacy Against Breast Cancer Cell Lines

A series of experiments were conducted to assess the anticancer efficacy of this compound against breast cancer cell lines. The results revealed that the compound inhibited cell proliferation and induced apoptosis, indicating its potential as a novel therapeutic agent for breast cancer treatment .

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Linker

The acetamide group (2-oxoethyl) is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the amide bond, yielding a carboxylic acid and amine derivatives.

Example Reaction Pathway :

Acetamide+H2OH+ or OH−Carboxylic Acid+Amine

Conditions :

-

Acidic: HCl (6M), reflux, 24 h

-

Alkaline: NaOH (2M), 80°C, 12 h

Observed Outcomes in Analogous Structures :

| Reactant | Product | Yield (%) | Source |

|---|---|---|---|

| 2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide | 2-(4-hydroxypiperidin-1-yl)acetic acid + oxolan-2-ylmethanamine | 75–80% |

Oxidation of the Methylthio Group

The methylthio (-S-CH₃) substituent on the nicotinamide ring can undergo oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃). This reaction is catalyzed by oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Example Reaction Pathway :

-S-CH3H2O2-SO-CH3H2O2-SO2-CH3

Conditions :

-

Stepwise oxidation with 30% H₂O₂ in acetic acid (0–5°C, 4 h)

Theoretical Implications :

-

Sulfoxide/sulfone formation alters electronic properties of the nicotinamide ring, potentially enhancing hydrogen-bonding interactions .

Functionalization of the 4-Hydroxypiperidine Moiety

The hydroxyl group on the piperidine ring participates in nucleophilic substitution or esterification reactions.

Etherification

Reaction with alkyl halides or tosylates forms ether derivatives:

-OH+R-X→-O-R+HX

Conditions :

-

K₂CO₃, DMF, 60°C, 8 h

Esterification

Reaction with acyl chlorides or anhydrides yields esters:

-OH+RCOCl→-O-CO-R+HCl

Observed Outcomes in Analogous Structures :

| Reactant | Product | Yield (%) | Source |

|---|---|---|---|

| 4-hydroxypiperidine derivatives | 4-acetoxypiperidine | 85–90% |

Ring-Opening Reactions of Piperidine

Under strong acidic conditions (e.g., H₂SO₄), the piperidine ring may undergo ring-opening via C-N bond cleavage. This is less common unless harsh conditions are applied.

Complexation with Metal Ions

The amide and sulfur groups may act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Such interactions are critical in catalysis or metallodrug design but require experimental validation.

Photochemical Reactivity

The methylthio group and aromatic systems may undergo photodegradation under UV light, leading to:

-

Radical formation

-

C-S bond cleavage

Limitations and Research Gaps

-

Empirical Data : Direct experimental studies on this compound are scarce. Most inferences derive from structural analogs (e.g., ).

-

Biological Reactivity : Enzymatic transformations (e.g., CYP450-mediated oxidation) remain unexplored.

-

Stability : No data exist on thermal or pH-dependent degradation under physiological conditions.

Propriétés

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-27-20-17(3-2-10-21-20)19(26)22-15-6-4-14(5-7-15)13-18(25)23-11-8-16(24)9-12-23/h2-7,10,16,24H,8-9,11-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCOUWBADUYFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.